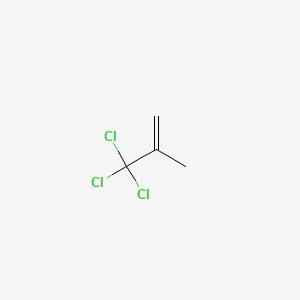

3,3,3-Trichloro-2-methyl-1-propene

Description

Its molecular formula is C₄H₅Cl₃, with a molecular weight of approximately 159.44 g/mol based on structural analogs . Limited data are available on its physical properties (e.g., boiling point, density) due to sparse research coverage in the provided evidence. The compound’s reactivity and applications are inferred to align with other chlorinated alkenes, such as participation in polymerization or use as intermediates in organic synthesis.

Properties

IUPAC Name |

3,3,3-trichloro-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZNASPCDNJRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021677 | |

| Record name | 3,3,3-Trichloro-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-27-3 | |

| Record name | 3,3,3-Trichloro-2-methylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trichloro-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-TRICHLORO-2-METHYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWK4E9TXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Detailed Reaction Process

- Starting Material : 1-chloro-2-methyl-propene (an unsaturated chlorinated alkene).

- Chlorinating Agent : Sulfuryl chloride (SO2Cl2).

- Catalysts : Organic nitrogen bases (amines) such as diisopropylamine, triethylamine, pyridine, picoline, pyrrole, pyrazole, quinoline, and organic phosphines.

- Reaction Medium : Liquid phase, often carried out in stirred tanks or tubular reactors.

- Temperature : Typically maintained between 45 to 50 °C.

- Reaction Time : Between 30 to 180 minutes, with sulfuryl chloride metering times ranging from 1 to 10 minutes.

- Light Exposure : The reaction is preferably conducted without exposure to light to avoid formation of unwanted isomers.

- pH Control : The pH is kept constant by automatic titration with sodium hydroxide to monitor reaction progress.

Reaction Mechanism and Isomerization

The reaction involves the addition of chlorine atoms to the double bond of 1-chloro-2-methyl-propene, leading predominantly to 3,3-dichloro-2-methyl-propene. However, under certain conditions, especially in the presence of organic nitrogen bases or phosphines, the reaction proceeds with simultaneous double bond isomerization, which is crucial for obtaining the desired this compound.

Yields and Purity

Yields of this compound typically exceed 80%, with optimized conditions achieving over 90% purity based on the reacted 1-chloro-2-methyl-propene. The reaction parameters such as temperature control, catalyst choice, and sulfuryl chloride metering rate significantly influence these yields.

Post-Reaction Processing

- The crude product is washed with water to remove impurities.

- Drying is performed over potassium carbonate (K2CO3).

- Fractionation is carried out under reduced pressure to prevent thermal rearrangement to other isomers such as 1,3-dichloro-2-methyl-propene.

- Gas chromatographic analysis is used to verify product composition.

Data Tables and Experimental Findings

Effect of Catalyst Type on Yield and Product Composition

| Catalyst Type | Catalyst Concentration (ppm) | Reaction Temperature (°C) | Reaction Time (min) | Yield of this compound (%) | Notes |

|---|---|---|---|---|---|

| Triethylamine (amine) | 1000 | 45-50 | 60-120 | 85-92 | Preferred nitrogen base for high yield |

| Diisopropylamine | 1000 | 45-50 | 60-120 | 80-90 | Good catalytic activity |

| Pyridine (heterocyclic amine) | 1000 | 45-50 | 60-120 | 82-88 | Moderate yield, affects isomerization |

| Diphenylamine (aromatic amine) | 1000 | 45-50 | 60-120 | 80-85 | Slightly lower yield |

| Phosphines | Variable | 45-50 | 60-120 | 83-90 | Effective in promoting double bond shift |

Influence of Sulfuryl Chloride Metering Time and Light Exposure

| Metering Time (min) | Light Exposure | Sulfuryl Chloride Conversion (%) | Yield (%) | Major Byproduct Formed |

|---|---|---|---|---|

| 1-5 | None | 80-98 | >90 | Minimal |

| 10 | None | 85-95 | 88-92 | Minor 1,2,3-trichloro-2-methylpropane |

| 5 | Present | 75-85 | 70-80 | Increased 1,1,2-trichloro-2-methylpropane |

Reaction Time and Temperature Effect on Product Yield

| Reaction Time (min) | Temperature (°C) | Yield of Desired Product (%) | Notes |

|---|---|---|---|

| 30 | 45 | 80 | Lower conversion |

| 60 | 50 | 90 | Optimal conditions |

| 120 | 50 | 91 | Slight improvement over 60 min |

| 180 | 50 | 89 | Possible thermal degradation |

Summary of Key Findings

- The preparation of this compound is efficiently achieved by chlorination of 1-chloro-2-methyl-propene with sulfuryl chloride in the presence of organic nitrogen bases or phosphines.

- The reaction is best performed in the liquid phase at 45-50 °C with controlled sulfuryl chloride addition and without exposure to light.

- Organic nitrogen bases such as triethylamine are effective catalysts, promoting high yields (above 90%) and controlling isomerization.

- Reaction time between 60 and 120 minutes is optimal for maximum yield.

- Post-reaction washing, drying, and fractionation under reduced pressure ensure high purity and prevent rearrangement.

- Gas chromatography is essential for product analysis and yield determination.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trichloro-2-methyl-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Addition Reactions: Reagents such as hydrogen halides, halogens, and water can add across the double bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Addition Reactions: Products include halogenated alkanes and alcohols.

Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

3,3,3-Trichloro-2-methyl-1-propene, a halogenated hydrocarbon, has various applications in scientific research and industrial processes. This compound is primarily recognized for its utility in the synthesis of other chemicals and its role in agriculture and pest control. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula and is characterized by three chlorine atoms attached to the carbon chain. Its structural formula allows for reactivity that is beneficial in various chemical processes.

Synthesis of Chemical Intermediates

This compound serves as a precursor in the synthesis of several chemical compounds. It can undergo reactions to form:

- Insecticides : The compound is used in the production of various insecticides that target agricultural pests.

- Pharmaceuticals : It acts as an intermediate in the synthesis of pharmaceutical agents, enabling the development of new drugs.

Agricultural Uses

The compound is utilized in agriculture primarily as a fumigant for soil treatment and pest control. Its effectiveness against soil-borne pests makes it a valuable tool in crop management, particularly for:

- Grain Preservation : Used to treat grains to prevent pest infestations.

- Soil Fumigation : Employed to eradicate harmful organisms from the soil before planting.

Industrial Applications

In industrial settings, this compound is used for:

- Plastic Production : It is involved in the manufacture of certain plastics and polymers.

- Solvent Applications : The compound can function as a solvent in various chemical processes.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Precursor for insecticides and pharmaceuticals | Facilitates complex chemical reactions |

| Agriculture | Soil fumigant and grain preservative | Effective against pests |

| Industrial Production | Plastic manufacturing and solvent use | Enhances product quality |

Case Study 1: Insecticide Development

A study conducted on the synthesis of a novel insecticide using this compound demonstrated its efficacy in targeting specific pest populations while minimizing environmental impact. The research highlighted the compound's role in enhancing agricultural productivity through effective pest management strategies.

Case Study 2: Soil Fumigation

Research evaluating the effectiveness of this compound as a soil fumigant revealed significant reductions in nematode populations in treated fields compared to untreated controls. The study concluded that this compound could be integrated into sustainable agricultural practices to improve crop yields.

Regulatory Considerations

Due to its chemical nature and potential environmental impact, this compound is subject to regulatory scrutiny. Agencies like the Environmental Protection Agency (EPA) monitor its usage to ensure safety standards are met, particularly concerning human health and ecological risks.

Mechanism of Action

The mechanism of action of 3,3,3-Trichloro-2-methyl-1-propene involves its reactivity due to the presence of chlorine atoms and the double bond. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The pathways involved include substitution, addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-methyl-1-propene (Methallyl Chloride)

- CAS Number : 563-47-3

- Synonyms: Methallyl chloride, 2-methylallyl chloride, isobutenyl chloride .

- Molecular Formula : C₄H₆Cl

- Key Differences :

- Contains a single chlorine atom at the C3 position, compared to three chlorines in 3,3,3-Trichloro-2-methyl-1-propene.

- Lower molecular weight (104.54 g/mol) and reduced halogen content, leading to distinct reactivity (e.g., less electrophilic character).

- Applications: Intermediate in pharmaceuticals and agrochemicals; used in the production of methallyl alcohol .

Physical Properties Comparison (Hypothetical for Target Compound):

1,1,3-Trichloro-2-methyl-1-propene

1,2,3-Trichloropropane

- CAS Number : 96-18-4

- Synonyms: Allyl trichloride, trichlorohydrin .

- Molecular Formula : C₃H₅Cl₃

- Toxicity: Classified as a probable carcinogen (NTP 2020) with documented hepatotoxicity and nephrotoxicity . Applications: Historically used as a solvent and degreasing agent; phased out due to toxicity concerns .

Structural and Functional Comparison:

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 3,3,3-Trichloro-2-methyl-1-propene, and how can side reactions be minimized?

Q. Which analytical techniques are optimal for characterizing this compound’s structural and stereochemical purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the position of chlorine substituents and detecting stereoisomers. Gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization identifies trace impurities. For resolving stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) is recommended .

Advanced Research Questions

Q. How do the electron-withdrawing effects of three chlorine atoms on the terminal carbon influence radical-mediated reaction pathways?

Methodological Answer: The trichloromethyl group stabilizes radical intermediates via inductive effects, altering regioselectivity in reactions like allylic bromination. Computational studies (e.g., Fukui function analysis) predict preferential radical formation at the less substituted carbon. Experimental validation using EPR spectroscopy or radical trapping agents (e.g., TEMPO) can confirm mechanistic pathways .

Q. What conflicting findings exist regarding the metabolic activation of this compound in mammalian systems, and how can these be resolved?

Methodological Answer: Discrepancies arise from in vitro vs. in vivo models: hepatic microsomal studies suggest CYP450-mediated epoxidation as the primary pathway, while in vivo rodent studies detect glutathione conjugates as dominant metabolites. To resolve this, employ isotope-labeled compounds and comparative metabolomics (LC-MS/MS) across models. Additionally, CRISPR-engineered cell lines with specific CYP isoforms can isolate metabolic contributions .

Q. What computational strategies are effective for predicting the environmental persistence and toxicity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies to estimate degradation rates (e.g., hydrolysis or photolysis). Quantitative Structure-Activity Relationship (QSAR) models trained on chlorinated alkene datasets predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms). Validation requires experimental data from OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.